molecular formula C24H51ClNO5P B166496 (2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate CAS No. 131024-84-5

(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B166496
M. Wt: 500.1 g/mol
InChI Key: QWOGUZHVBMCFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as CTAP, is a phospholipid derivative that has gained significant attention in the field of scientific research due to its unique properties. CTAP has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In

Scientific Research Applications

CTAP has been used in various scientific research applications, including studies on cell membrane structure and function, drug delivery systems, and as a potential therapeutic agent for various diseases. CTAP has been shown to interact with cell membranes, altering their physical properties and affecting their function. It has also been used as a component in liposomes, which are used in drug delivery systems.

Mechanism Of Action

CTAP is believed to interact with the lipid bilayer of cell membranes, altering their physical properties and affecting their function. It has been shown to increase the fluidity of the membrane, which can affect the activity of membrane-bound proteins and enzymes. CTAP has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of cell membranes.

Biochemical And Physiological Effects

CTAP has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the modulation of immune responses, and the reduction of inflammation. It has also been shown to have potential anti-cancer properties, as well as the ability to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of CTAP is its ability to interact with cell membranes, making it useful in various research studies involving cell membranes and their function. However, CTAP is not stable in aqueous solutions, which can limit its use in certain experiments. Additionally, CTAP can be difficult to synthesize and purify, which can be a limitation for researchers.

Future Directions

There are several potential future directions for research involving CTAP. One area of interest is the development of CTAP-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another potential direction is the investigation of CTAP's potential as a therapeutic agent for diseases such as cancer and inflammation. Additionally, further research is needed to better understand CTAP's mechanism of action and its effects on cell membranes and membrane-bound proteins.

Synthesis Methods

CTAP can be synthesized via a multistep process involving the reaction of 2-chloro-3-hexadecoxypropyl chloride with trimethylamine, followed by phosphorylation with phosphorus oxychloride. The final product is obtained after purification using chromatography techniques.

properties

CAS RN

131024-84-5

Product Name

(2-Chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C24H51ClNO5P

Molecular Weight

500.1 g/mol

IUPAC Name

(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3

InChI Key

QWOGUZHVBMCFPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Other CAS RN

131024-84-5

synonyms

1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine
1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine
OCDPC

Origin of Product

United States

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